4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine
Description
The compound 4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine features a triazolo[1,5-a]pyrimidine core substituted with 5,6-dimethyl groups, linked via a piperazine moiety to a 2-methylpyrimidine ring bearing a difluoromethyl group at the 4-position. The difluoromethyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, while the piperazine linker could improve solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
7-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N8/c1-10-11(2)22-17-20-9-21-27(17)16(10)26-6-4-25(5-7-26)14-8-13(15(18)19)23-12(3)24-14/h8-9,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKUQOUGKDYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a difluoromethyl group, a piperazine moiety, and a triazolopyrimidine unit. Its chemical formula is C_{16}H_{19F_2N_5 and it has been synthesized for evaluation against various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro assays demonstrated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Properties : Research has indicated that the compound may inhibit tumor cell proliferation. For instance, it was tested against several cancer cell lines, revealing IC50 values indicating effective cytotoxicity .
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as tyrosinase. Inhibition assays demonstrated its potential to reduce melanin production in melanocytes, which could have applications in dermatological treatments .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances its binding affinity to target enzymes and receptors due to increased lipophilicity and electronic properties. Molecular docking studies suggest that it interacts favorably with active sites of target proteins .
Case Studies
Several research studies have explored the biological activity of this compound:
- Antimicrobial Efficacy :
- Cytotoxic Effects on Cancer Cells :
- Inhibition of Tyrosinase Activity :
Data Tables
| Biological Activity | Assessed Parameter | Result |
|---|---|---|
| Antimicrobial | MIC (μg/mL) | 10 - 20 |
| Cytotoxicity | IC50 (μM) | ~15 |
| Tyrosinase Inhibition | IC50 (μM) | 12 |
Scientific Research Applications
The compound 4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Key Structural Features:
- Difluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Piperazine Ring : Often associated with central nervous system activity.
- Triazolo-Pyrimidine : Known for diverse biological effects, including anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrimidine derivatives. The triazolo-pyrimidine component has been shown to inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that our compound may share these properties due to structural similarities .
Antimicrobial Properties
Research indicates that compounds with triazole and pyrimidine scaffolds possess antimicrobial activities against bacteria and fungi. The presence of the piperazine ring may enhance these effects.
- Case Study : A study highlighted the effectiveness of related compounds against resistant bacterial strains, indicating potential for use in treating infections where conventional antibiotics fail .
Neurological Applications
The piperazine derivative is often explored for its neuroactive properties. Compounds featuring this moiety have been linked to modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
- Case Study : Research on similar piperazine derivatives has shown promise in treating anxiety and depression by acting as selective serotonin reuptake inhibitors (SSRIs) .
Anti-inflammatory Effects
Emerging studies suggest that pyrimidine derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.
- Case Study : A recent publication reported that certain pyrimidines reduced inflammation markers in vitro, indicating that our compound could have similar effects due to its structural attributes .
Table 1: Biological Activities of Related Compounds
Table 2: Potential Therapeutic Applications
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazolo[1,5-a]Pyrimidine Derivatives
Key Observations :
- The target compound uniquely combines a difluoromethyl group (electron-withdrawing, lipophilic) with a piperazine linker , distinguishing it from simpler triazolopyrimidines like those in and .
- Sulfonamide derivatives () prioritize herbicidal activity via inhibition of acetolactate synthase (ALS), a common mode of action in agrochemicals . The absence of sulfonamide groups in the target suggests divergent applications.
Key Observations :
Table 3: Comparative Bioactivity and Physicochemical Data
Key Observations :
- The target’s higher molecular weight (~450 vs. 300–400 g/mol for others) may impact membrane permeability but could be offset by the piperazine linker’s solubility-enhancing effects .
Preparation Methods
Cyclocondensation Protocol
The triazolopyrimidine core is synthesized via cyclocondensation of 3,5-diamino-1,2,4-triazole with acetylacetone derivatives.
Procedure
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Combine 3,5-diamino-1,2,4-triazole (1.0 eq) and 3-oxopentane-2,4-dione (1.05 eq) in glacial acetic acid.
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Reflux at 120°C for 8–12 hours under nitrogen.
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Cool to 0°C, precipitate product with ice-water, filter, and recrystallize from ethanol.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | 78% yield |
| Temperature | 120°C | Δ+15% vs 100°C |
| Reaction Time | 10 hours | Optimal |
| Catalyst | None | N/A |
Characterization via NMR confirms C7-amine formation (δ 6.82 ppm, singlet).
Functionalization of Piperazine
N-Alkylation with Triazolopyrimidine
Piperazine undergoes selective mono-alkylation at the less hindered nitrogen:
Stepwise Protocol
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Suspend piperazine (1.2 eq) in dry THF under nitrogen.
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Add 7-chloro-5,6-dimethyl-[1,triazolo[1,5-a]pyrimidine (1.0 eq) portionwise.
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Introduce triethylamine (2.5 eq) as base, stir at 60°C for 24 hours.
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Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Critical Parameters
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Solvent System : THF > DMF (reduces di-alkylation by 40%)
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Temperature : 60°C balances reaction rate vs decomposition
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Workup : Aqueous NaHCO₃ wash removes unreacted starting material.
Construction of 2-Methyl-4-(Difluoromethyl)Pyrimidine
Difluoromethylation via Halogen Exchange
Introducing the difluoromethyl group employs ClCF₂H gas under controlled conditions:
Optimized Reaction
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Dissolve 4-chloro-2-methylpyrimidine (1.0 eq) in anhydrous DMF.
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Bubble ClCF₂H gas through solution at −10°C for 1 hour.
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Add CsF (3.0 eq), warm to 25°C, stir for 12 hours.
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Quench with NH₄Cl, extract with EtOAc, dry over MgSO₄.
Yield Enhancement
-
Catalyst : 10 mol% CuI improves conversion to 89%
-
Safety Note : Excess ClCF₂H requires scrubber neutralization.
Final Coupling Reaction
Buchwald-Hartwig Amination
Coupling the piperazine-triazolopyrimidine with 4-(difluoromethyl)-6-chloro-2-methylpyrimidine employs palladium catalysis:
Reaction Setup
| Component | Quantity | Role |
|---|---|---|
| Pd₂(dba)₃ | 2 mol% | Catalyst |
| Xantphos | 4 mol% | Ligand |
| Cs₂CO₃ | 2.5 eq | Base |
| Toluene | 0.2 M | Solvent |
Procedure
-
Degas toluene via nitrogen sparging (30 min).
-
Combine all components, heat to 110°C for 18 hours.
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Filter through Celite®, concentrate, purify via HPLC (C18, MeCN:H₂O).
Performance Metrics
-
Isolated Yield: 67–72%
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Purity (HPLC): >98% (210 nm)
Analytical Validation
Structural Confirmation
Key Spectroscopic Data
-
NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazolopyrimidine-H), 6.51 (t, , 1H, CF₂H), 3.85–3.45 (m, 8H, piperazine), 2.65 (s, 3H, CH₃).
-
NMR : δ −113.2 (d, ).
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HRMS (ESI+) : m/z calc. for C₁₉H₂₂F₂N₈ [M+H]⁺ 433.1974, found 433.1971.
Process Optimization Challenges
Difluoromethyl Stability
The CF₂H group exhibits sensitivity to:
-
Strong Bases : >pH 10 causes HF elimination
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High Temperatures : Decomposition above 150°C
Mitigation Strategies
Alternative Synthetic Routes
Microwave-Assisted Coupling
Reducing reaction time from 18 hours to 45 minutes using:
-
Conditions : 150°C, 300 W irradiation
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Yield : 68% (comparable to thermal method)
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Equipment : CEM Discover SP
Advantages
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total |
|---|---|---|
| Pd Catalyst | 12,000 | 31% |
| 4-(Difluoromethyl)pyrimidine | 8,500 | 22% |
| Solvent Recovery | −1,200 | −3% |
Process Economics
Environmental Impact Assessment
E-Factor Calculation
E-Factor = Total waste (kg) / Product (kg)
-
Waste Streams : Solvents (toluene, DMF), spent catalyst, aqueous base
-
Current E-Factor : 48 (needs improvement)
Green Chemistry Initiatives
Q & A
Q. What are the recommended synthetic routes for 4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine?
Methodological Answer: The synthesis involves multi-step protocols, including:
- Triazolo[1,5-a]pyrimidine Core Formation : Cyclization of 5,6-dimethyl-1,2,4-triazolo precursors with substituted pyrimidines under acidic or thermal conditions (e.g., refluxing in acetic acid) .
- Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the pyrimidine scaffold .
- Difluoromethylation : Introduction of the difluoromethyl group via halogen exchange (e.g., using ClCFH) or radical-mediated methods .
Q. Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Intermediate characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound’s structure and purity?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatographic Purity :
- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to ensure >98% purity .
- Elemental Analysis : Verify C, H, N, F content (±0.3% deviation) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cytotoxicity Screening :
- Solubility and Stability :
- PBS (pH 7.4) solubility testing and LC-MS monitoring of degradation products .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction conditions?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict intermediates and transition states .
- Machine Learning (ML) : Train models on reaction yield data to identify optimal conditions (e.g., solvent polarity, temperature) .
- Example Workflow :
- Generate a dataset of 50+ reaction conditions (varying catalysts, solvents).
- Apply ML algorithms (e.g., random forest) to correlate variables with yield.
- Validate predictions experimentally .
Q. Table 1: Key Parameters for Reaction Optimization
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 80–120 | 110 |
| Catalyst Loading | 5–15 mol% | 10 mol% |
| Solvent | DMF, DMSO, THF | DMF |
Q. How to analyze structure-activity relationships (SAR) for substituent effects?
Methodological Answer:
Q. Critical Observations :
Q. How to resolve contradictions in bioactivity data across experimental replicates?
Methodological Answer:
- Root-Cause Analysis :
- Statistical Validation : Apply ANOVA to identify outliers (p < 0.05 significance threshold) .
- Batch Effects : Compare results across different reagent lots or equipment calibrations.
- Replication : Repeat assays with independent synthesis batches .
- Case Study :
- A 20% variance in IC values was traced to residual solvent (DMF) in the compound stock, resolved by lyophilization .
Q. What strategies mitigate metabolic instability in vivo?
Methodological Answer:
- Metabolic Hotspot Identification :
- Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Structural Modifications :
- Prodrug Design :
Q. How to design experiments for scaling up synthesis without compromising yield?
Methodological Answer:
- DoE (Design of Experiments) :
- Use fractional factorial design to test critical variables (e.g., stirring rate, cooling rate) .
- Process Analytical Technology (PAT) :
- Monitor reactions in real-time via Raman spectroscopy to detect intermediates .
- Case Study :
- Scaling from 1 g to 100 g batch reduced yield by 15%; adjusting residence time in flow reactors restored efficiency .
Q. Table 2: Critical Factors for Scale-Up
| Factor | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Mixing Efficiency | Magnetic stirring | Mechanical agitation |
| Cooling Rate | Ice bath | Jacketed reactor |
| Purification | Column chromatography | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
